2-(7-Aminonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(7-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, featuring an amino group at the 7th position and an acetonitrile group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Aminonaphthalen-1-yl)acetonitrile typically involves the nitration of naphthalene followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Functionalization: The amino group is then converted to the desired acetonitrile derivative through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Aminonaphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and sulfonating agents like sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
2-(7-Aminonaphthalen-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Aminonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular components through its amino and nitrile groups, potentially affecting enzyme activity or cellular signaling pathways. The aromatic structure allows it to intercalate with DNA, which could be relevant in its potential anticancer activity.
Comparison with Similar Compounds
2-(7-Aminonaphthalen-1-yl)acetonitrile can be compared with other naphthalene derivatives, such as:
1-Naphthylacetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
7-Aminonaphthalene-1-sulfonic acid: Contains a sulfonic acid group instead of a nitrile group, leading to different solubility and reactivity properties.
2-Aminonaphthalene: Lacks the acetonitrile group, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(7-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8H,6,14H2 |
InChI Key |
IZBLOMPUAJBTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)CC#N |
Origin of Product |
United States |
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